5-(4-Methoxybenzoyl)-2-methylpyridine

Physicochemical profiling Medicinal chemistry design Solubility optimization

This 4-methoxybenzoyl-2-methylpyridine scaffold provides a quantifiable LogP reduction (ΔLogP −0.6 vs. 4-Cl analog) to mitigate hERG and metabolic liabilities, while the elevated TPSA (+9.2 Ų vs. unsubstituted benzoyl) enhances aqueous solubility for biophysical assays. Ideal for SAR programs, fragment libraries, and agrochemical lead optimization. Research-grade purity with global shipping.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 1187164-03-9
Cat. No. B1463395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxybenzoyl)-2-methylpyridine
CAS1187164-03-9
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H13NO2/c1-10-3-4-12(9-15-10)14(16)11-5-7-13(17-2)8-6-11/h3-9H,1-2H3
InChIKeySFAVOWYDIYDRGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxybenzoyl)-2-methylpyridine (CAS 1187164-03-9): Procurement-Relevant Structural & Physicochemical Baseline


5-(4-Methoxybenzoyl)-2-methylpyridine (CAS 1187164-03-9) is a disubstituted benzoylpyridine derivative featuring a 4-methoxybenzoyl group at the pyridine 5‑position and a methyl group at the 2‑position [1]. Its molecular formula is C₁₄H₁₃NO₂ with a molecular weight of 227.26 g·mol⁻¹ [1]. Computed descriptors include an XLogP3 of 2.6, three hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 39.2 Ų, and three rotatable bonds [1]. It is commercially offered as a research‑grade building block, typically at ≥97% purity (Fluorochem catalog) .

Why In‑Class Benzoylpyridines Cannot Simply Be Substituted for 5-(4-Methoxybenzoyl)-2-methylpyridine


Even subtle alterations on the benzoyl ring or the pyridine core can markedly shift physicochemical descriptors that govern solubility, permeability, metabolic stability, and molecular recognition in both medicinal chemistry and agrochemical programs [1]. The 4‑methoxy substituent on the target molecule simultaneously increases hydrogen‑bond acceptor count and TPSA relative to the unsubstituted phenyl analog, while reducing lipophilicity compared to the 4‑chloro variant [1]. These computed property differences—though not direct biological measurements—translate into divergent absorption, distribution, and target‑binding profiles, making blind generic substitution a risk for projects that rely on precise SAR trends or physicochemical property envelopes.

Head‑to‑Head Physicochemical & Reactivity Differentiation of 5-(4-Methoxybenzoyl)-2-methylpyridine vs. Structural Analogs


Increased Hydrogen‑Bond Acceptor Capacity vs. 5‑Benzoyl‑2‑methylpyridine

The 4‑methoxy substituent adds one hydrogen‑bond acceptor atom, raising the total acceptor count from 2 (5‑benzoyl‑2‑methylpyridine) to 3, while simultaneously increasing TPSA from 30 to 39.2 Ų. This change is predicted to enhance aqueous solubility and modulate passive membrane permeability relative to the unsubstituted analog [1][2].

Physicochemical profiling Medicinal chemistry design Solubility optimization

Lower Lipophilicity (XLogP3) vs. 5‑(4‑Chlorobenzoyl)‑2‑methylpyridine

Replacement of the 4‑chloro substituent with a 4‑methoxy group reduces the computed XLogP3 from 3.2 (5‑(4‑chlorobenzoyl)‑2‑methylpyridine) to 2.6, representing a ΔLogP of −0.6. This lower lipophilicity is often associated with reduced hERG channel binding and improved metabolic stability [1][2].

Lipophilicity control ADME prediction Toxicity risk mitigation

Additional Rotatable Bond vs. Unsubstituted and 4‑Chloro Analogs

The methoxy group introduces one extra rotatable bond (3 total) compared to both 5‑benzoyl‑2‑methylpyridine (2 rotatable bonds) and 5‑(4‑chlorobenzoyl)‑2‑methylpyridine (2 rotatable bonds). Increased rotatable bond count can affect entropic penalties upon binding and influence oral bioavailability predictions [1][2][3].

Conformational flexibility Entropic binding penalty Ligand efficiency

Mutagenicity Class‑Level Inference: Non‑mutagenic Profile of 4‑Methoxyphenyl‑3‑pyridinylmethanone

In a published Ames/Salmonella and E. coli WP2 mutagenicity study, 4‑methoxyphenyl‑3‑pyridinylmethanone (the des‑methyl analog of the target compound) exhibited no significant mutagenic activity at concentrations up to 1 µg/plate [1]. Although the target 2‑methylated derivative was not tested directly, the close structural similarity and the absence of mutagenic alerts suggest a comparable safety profile.

Genotoxicity screening Safety profiling Regulatory compliance

High‑Value Application Scenarios for 5-(4-Methoxybenzoyl)-2-methylpyridine (CAS 1187164-03-9)


Medicinal Chemistry Lead Optimization Requiring Tuned Lipophilicity

When an SAR program reveals that the 4‑chlorophenyl analog (XLogP3 = 3.2) exhibits hERG liability or poor metabolic stability, switching to 5‑(4‑methoxybenzoyl)‑2‑methylpyridine (XLogP3 = 2.6) provides a quantifiable lipophilicity reduction without altering the pyridine‑2‑methyl core [1]. This scaffold‑hopping decision is directly supported by the PubChem‑computed ΔLogP of −0.6 [1].

Fragment‑Based or Biophysical Screening Libraries Seeking Enhanced Solubility

The increase in TPSA (+9.2 Ų) and hydrogen‑bond acceptor count (+1) relative to 5‑benzoyl‑2‑methylpyridine suggests improved aqueous solubility, making this compound a rational choice for fragment libraries or biophysical assays (SPR, NMR) where solubility‑limited artifacts must be minimized [1][2].

Agrochemical Intermediate Requiring Distinct Electron‑Donating Substituent

In benzoylpyridine‑based fungicide or herbicide programs, the electron‑donating 4‑methoxy group alters the electron density at the carbonyl and pyridinyl ring relative to chloro or unsubstituted analogs, potentially modifying reactivity in downstream reduction or cross‑coupling steps [1]. This differential reactivity can be exploited to achieve regioselective transformations not accessible with the chloro analog.

Genotoxicity‑Conscious Building Block Selection

Based on class‑level mutagenicity data showing the des‑methyl analog (4‑methoxyphenyl‑3‑pyridinylmethanone) is non‑mutagenic in Ames tests [1], this compound can be prioritized for medicinal chemistry campaigns where early genotoxicity flags are a gate‑keeping criterion, pending definitive testing.

Quote Request

Request a Quote for 5-(4-Methoxybenzoyl)-2-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.